molecular formula C15H18O2 B11803259 (4-(tert-Butyl)furan-3-yl)(phenyl)methanol

(4-(tert-Butyl)furan-3-yl)(phenyl)methanol

Cat. No.: B11803259
M. Wt: 230.30 g/mol
InChI Key: LALDXVKPYNRJOU-UHFFFAOYSA-N
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Description

(4-(tert-Butyl)furan-3-yl)(phenyl)methanol is an organic compound that features a furan ring substituted with a tert-butyl group at the 4-position and a phenylmethanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(tert-Butyl)furan-3-yl)(phenyl)methanol typically involves the reaction of 4-(tert-butyl)furan-3-carbaldehyde with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds under controlled temperature conditions, usually around 0°C to room temperature, followed by hydrolysis to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(tert-Butyl)furan-3-yl)(phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of (4-(tert-Butyl)furan-3-yl)(phenyl)methanone.

    Reduction: Formation of (4-(tert-Butyl)tetrahydrofuran-3-yl)(phenyl)methanol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the interactions of furan derivatives with biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Possible applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(tert-Butyl)furan-3-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The furan ring and phenyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can affect its activity.

Comparison with Similar Compounds

Similar Compounds

    (4-Ethylfuran-3-yl)(phenyl)methanol: Similar structure with an ethyl group instead of a tert-butyl group.

    Furan-3-yl(4-isopropylphenyl)methanol: Similar structure with an isopropyl group on the phenyl ring.

Uniqueness

(4-(tert-Butyl)furan-3-yl)(phenyl)methanol is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions compared to similar compounds with smaller substituents.

Biological Activity

The compound (4-(tert-butyl)furan-3-yl)(phenyl)methanol is a furan-derived phenolic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities, including antimicrobial, anticancer, and antiviral properties.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with phenolic compounds. The synthesis can be optimized through various methods to enhance yield and purity. For example, one efficient synthetic route employs a gold self-relay catalysis which facilitates the formation of furanized triarylmethanes, demonstrating the versatility of furan chemistry in drug development .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for elucidating its biological activity. The presence of the tert-butyl group is significant as it contributes to lipophilicity, which can enhance cellular uptake and bioavailability. Studies have shown that modifications to the furan ring and the phenyl moiety can significantly influence the compound's potency against various biological targets .

Table 1: Summary of SAR Findings

Compound ModificationObserved Activity (IC50)Remarks
Unmodified this compound200 nM (antiviral)High potency against viral replication
Hydroxy group substitution0.76 μMComparable activity to parent compound
Acetyl group substitution3.16 μMReduced activity by 3-fold
Isopropyl substitution2.02 μMFurther reduction in activity

Antimicrobial Activity

Research indicates that compounds with a furan moiety exhibit significant antimicrobial properties. The compound this compound has shown promising results against various bacterial strains, including Staphylococcus aureus. The structure's lipophilic nature is believed to enhance membrane permeability, thereby increasing its efficacy .

Antiviral Activity

The antiviral potential of this compound has been highlighted in studies where it demonstrated an IC50 value of 200 nM against specific viral targets. This suggests that the compound could inhibit viral replication effectively, making it a candidate for further antiviral drug development .

Anticancer Activity

In vitro studies have indicated that derivatives of this compound possess anticancer properties. For instance, related benzo[b]furan derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Although specific data on this compound is limited, its structural similarities suggest potential anticancer activity that warrants further investigation .

Case Studies

A recent study focused on a series of furan derivatives, including those structurally similar to this compound. The findings revealed that compounds with enhanced lipophilicity and specific functional groups exhibited improved antimicrobial and anticancer activities. This reinforces the importance of structural modifications in optimizing biological efficacy .

Properties

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

(4-tert-butylfuran-3-yl)-phenylmethanol

InChI

InChI=1S/C15H18O2/c1-15(2,3)13-10-17-9-12(13)14(16)11-7-5-4-6-8-11/h4-10,14,16H,1-3H3

InChI Key

LALDXVKPYNRJOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=COC=C1C(C2=CC=CC=C2)O

Origin of Product

United States

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